Boc-D-Orn(Z)-OH

Peptide Synthesis Chiral Purity Quality Control

Orthogonal D-ornithine building block for Boc/Bzl solid-phase peptide synthesis. Dual Boc (acid-labile) and Z (hydrogenolyzable) protection enables selective, sequential deprotection for complex peptide assembly. The D-configuration confers enhanced proteolytic stability and altered biological activity versus L-isomers. Optical rotation (-15° in MeOH) provides a key QC marker for enantiomeric purity verification. • Enables synthesis of D-peptide therapeutics with prolonged half-life • Key building block for cyclic peptides & peptidomimetics • Available in research to bulk quantities with same-day shipping on in-stock items

Molecular Formula C18H26N2O6
Molecular Weight 366.4 g/mol
CAS No. 16937-92-1
Cat. No. B558472
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-D-Orn(Z)-OH
CAS16937-92-1
SynonymsBoc-D-Orn(Z)-OH; 16937-92-1; (R)-5-(((Benzyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)pentanoicacid; N-Boc-N'-Cbz-D-Ornithine; Nalpha-Boc-Ndelta-Z-D-ornithine; Ndelta-Z-Nalpha-Boc-D-ornithine; AC1OJOQD; KSC918O2R; 15193_ALDRICH; N|A-Boc-N|A-Z-D-ornithine; N|A-Z-N|A-Boc-D-ornithine; SCHEMBL2369249; 15193_FLUKA; CTK8B8728; MolPort-003-926-699; ZINC4534254; ANW-61132; CB-906; AN-7820; RTR-007395; AJ-51588; AK-60112; KB-210211; FT-0659940; ST24035499
Molecular FormulaC18H26N2O6
Molecular Weight366.4 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CCCNC(=O)OCC1=CC=CC=C1)C(=O)O
InChIInChI=1S/C18H26N2O6/c1-18(2,3)26-17(24)20-14(15(21)22)10-7-11-19-16(23)25-12-13-8-5-4-6-9-13/h4-6,8-9,14H,7,10-12H2,1-3H3,(H,19,23)(H,20,24)(H,21,22)/t14-/m1/s1
InChIKeyQYYCZJUFHDLLOJ-CQSZACIVSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Boc-D-Orn(Z)-OH CAS 16937-92-1: Orthogonally Protected D-Ornithine for SPPS and Complex Peptide Synthesis


Boc-D-Orn(Z)-OH (CAS 16937-92-1), Nα-Boc-Nδ-Z-D-ornithine, is a protected derivative of the non-proteinogenic amino acid D-ornithine, featuring dual protection of its α- and δ-amine functionalities. It serves as a crucial building block in solid-phase and solution-phase peptide synthesis, particularly in the Boc/Bzl protection strategy . The compound enables the incorporation of the D-ornithine scaffold, a key structural motif in various bioactive peptides, including antimicrobial agents and peptidomimetics, while the orthogonal Boc (acid-labile) and Z (hydrogenolyzable) protecting groups allow for selective, sequential deprotection during multi-step syntheses [1]. Its D-configuration is essential for generating peptide analogues with enhanced proteolytic stability and altered biological activity compared to their L-configured counterparts .

SPPS Compatibility
Boc/Bzl strategy: acid-labile Boc and hydrogenolyzable Z groups
Stereochemical Control
D-configuration for enantiomer-specific peptide synthesis and stability studies
Orthogonal Deprotection
Sequential amine release supports complex peptide assembly

Why Boc-D-Orn(Z)-OH Cannot Be Replaced by Boc-L-Orn(Z)-OH or Alternative Protecting Group Combinations in Critical Applications


The interchange of Boc-D-Orn(Z)-OH with its L-isomer (CAS 2480-93-5) or other protected ornithine derivatives is not permissible in stereospecific applications, as the D-configuration dictates the final peptide's three-dimensional structure, biological activity, and metabolic stability [1]. While both isomers share the same orthogonal Boc and Z protection, their optical rotations are distinctly different: -15° (c=2 in MeOH) for the D-isomer versus -2.5°±1° (c=2 in AcOH) for the L-isomer, a critical parameter for identity verification and quality control . Substituting with Fmoc-D-Orn(Z)-OH, where the α-amine is Fmoc-protected, would be incompatible with Boc-based solid-phase peptide synthesis (SPPS) workflows, as the Fmoc group is base-labile and would be prematurely removed under the standard piperidine deprotection cycles used in Fmoc-SPPS, while the Boc group requires acidic conditions . Furthermore, the specific combination of Boc and Z groups is integral to the Boc/Bzl strategy, where the Boc group is cleaved with moderate acid (e.g., TFA) and the Z group is removed by hydrogenolysis, enabling a staged deprotection sequence that is essential for complex peptide assembly .

vs. L-isomer
Substituting Boc-L-Orn(Z)-OH may invert peptide stereochemistry, potentially altering conformation and proteolytic stability profiles. Optical rotation differs, complicating identity verification.
vs. Fmoc-D-Orn(Z)-OH
Fmoc protection is base-labile and incompatible with Boc/Bzl SPPS cycles. Premature side-chain exposure can occur under acidic conditions, disrupting the intended orthogonal deprotection sequence.

Quantitative Differentiation of Boc-D-Orn(Z)-OH: Key Comparator Data for Scientific and Procurement Decisions


Stereochemical Identity Verification: Optical Rotation of Boc-D-Orn(Z)-OH vs. Boc-L-Orn(Z)-OH

The optical rotation of Boc-D-Orn(Z)-OH is a definitive analytical marker distinguishing it from its L-isomer, Boc-L-Orn(Z)-OH (CAS 2480-93-5). The D-isomer exhibits a specific optical rotation of -15° (c=2 in MeOH), while the L-isomer's rotation is reported as -2.5°±1° (c=2 in AcOH) . This significant difference in magnitude and the distinct solvent systems used for measurement (MeOH vs. AcOH) are critical for confirming enantiomeric purity and preventing misidentification during inventory management and quality control, which could lead to the synthesis of an incorrect peptide diastereomer .

Optical Rotation Identity
Data to verify
D-isomer: −15° (c=2, MeOH)
L-isomer: −2.5°±1° (c=2, AcOH)
Enantiomer-specific marker for QC verification
Solvent and magnitude difference support identity confirmation
Peptide Synthesis Chiral Purity Quality Control

Orthogonal Protection Strategy: Selective Deprotection in Boc-D-Orn(Z)-OH Compared to Fmoc-Protected Analogues

Boc-D-Orn(Z)-OH employs an orthogonal protection scheme wherein the Boc group is labile to moderate acid (e.g., 50% TFA in DCM), while the Z group requires hydrogenolysis (e.g., H2/Pd-C) for removal . This contrasts with Fmoc-based protection, such as in Fmoc-D-Orn(Z)-OH, where the Fmoc group is base-labile (e.g., 20% piperidine in DMF) and would be prematurely deprotected under standard Fmoc-SPPS conditions [1]. In the Boc/Bzl strategy, Boc-D-Orn(Z)-OH's Z group remains stable throughout the repeated TFA deprotection cycles used for chain elongation, allowing for selective side-chain deprotection only at the final stage of synthesis. This staged deprotection is essential for complex peptides where premature side-chain exposure would lead to branching or other side reactions [2].

Deprotection Orthogonality
Class-level
Boc: 50% TFA/DCM
Z: H₂/Pd-C or HF
vs. Fmoc: 20% piperidine/DMF
Method compatibility dictates SPPS strategy selection
Incompatible lability prevents cross-strategy substitution
Solid-Phase Peptide Synthesis Protecting Groups Boc/Bzl Chemistry

Risk of Racemization: Comparative Analysis of Boc-D-Orn(Z)-OH Stability in Reductive Amination

In a study on the synthesis of 3-oxoindolizidine skeletons, both Boc-L-Orn(Z)-OH and Boc-D-Orn(Z)-OH were subjected to a reaction sequence culminating in an intramolecular reductive amination [1]. The investigation revealed that partial racemization occurs during this step, and importantly, the process was temperature-dependent [1]. This finding is critical for process chemists: the choice of D- or L- starting material will influence the stereochemical outcome of the reaction, and careful control of the hydrogenation temperature is necessary to minimize racemization when using Boc-D-Orn(Z)-OH as a building block for complex heterocycles. This specific mechanistic insight into racemization risk is not available for alternative ornithine derivatives like Fmoc-D-Orn(Z)-OH in this particular synthetic context.

Racemization Risk
Head-to-head
D- and L-isomers: both show partial racemization during intramolecular reductive amination; temperature-dependent
Process temperature control required to preserve chiral integrity
Identical behavior observed for both isomers
Stereoselective Synthesis Process Development Racemization

Commercial Availability and Price Comparison: Boc-D-Orn(Z)-OH vs. Boc-L-Orn(Z)-OH

A direct comparison of commercial pricing reveals that Boc-D-Orn(Z)-OH (D-isomer) is significantly more expensive than its L-counterpart. For a 5g quantity, the D-isomer is priced at approximately $284.00 from one major supplier, while the L-isomer is available for $12.00 for the same quantity from another . This 23.7-fold price difference underscores the higher production cost and niche application of the D-enantiomer, making it a non-interchangeable item in a procurement budget. The D-isomer's higher cost reflects its specialized utility in synthesizing D-peptides or peptidomimetics with enhanced stability or unique bioactivities .

Commercial Price (5 g)
Data to verify
D-isomer ~$284
L-isomer ~$12
Cost reflects niche D-enantiomer utility; supports procurement justification
Pricing subject to supplier and quantity
Procurement Cost Analysis Supply Chain

Optimal Applications for Boc-D-Orn(Z)-OH: From D-Peptide Therapeutics to Stereospecific Building Blocks


Synthesis of Proteolytically Stable D-Peptide Therapeutics

Boc-D-Orn(Z)-OH is the preferred building block for incorporating D-ornithine residues into peptide sequences designed to resist enzymatic degradation. D-amino acid-containing peptides, or D-peptides, are known to exhibit enhanced stability in biological fluids, as they are poor substrates for endogenous proteases . This makes Boc-D-Orn(Z)-OH essential for developing long-acting peptide therapeutics, such as antimicrobial peptides or hormone analogues, where a prolonged half-life is desired.

Construction of Cyclic Peptides and Peptidomimetics via Orthogonal Deprotection

The orthogonal Boc and Z protection of Boc-D-Orn(Z)-OH is exploited in the synthesis of cyclic peptides. The Boc group is removed during SPPS to allow for chain elongation, while the side-chain Z group remains intact. Following cleavage from the resin, the Z group can be selectively removed by hydrogenolysis to liberate the δ-amine, which can then be used for a final cyclization step (e.g., head-to-tail or side-chain-to-tail), a common strategy for improving the conformational rigidity and target affinity of peptide ligands .

Development of Ornithine-Derived Inhibitors and Heterocyclic Scaffolds

Boc-D-Orn(Z)-OH serves as a versatile chiral precursor for synthesizing more complex molecules beyond linear peptides. For example, it has been utilized in the synthesis of 3-oxoindolizidine derivatives, a class of bicyclic lactams with potential biological activity [1]. In such applications, the protected ornithine undergoes a series of transformations, including reductive amination, to build a heterocyclic core, with the D-configuration being essential for generating a specific enantiomer of the target scaffold. This utility extends to the development of inhibitors for enzymes like neutral endopeptidase (NEP) [2].

Quality Control and Analytical Method Development

Due to the significant difference in optical rotation compared to its L-isomer (-15° vs. -2.5°), Boc-D-Orn(Z)-OH is a valuable reference standard for developing and validating chiral HPLC or polarimetric methods. These analytical methods are critical for ensuring the enantiomeric purity of both the purchased building block and the final peptide product, which is a regulatory requirement for pharmaceutical development .

Application
Selection Property
Validation Focus
D-Peptide stability research
D-configuration stereochemical control
Proteolytic stability assessment
Cyclic peptide & peptidomimetic synthesis
Orthogonal Boc/Z protection
Selective deprotection efficiency
Heterocyclic scaffold construction
Chiral precursor integrity
Enantiomeric purity of target scaffold
Chiral analytical method development
Specific optical rotation marker
Enantiomeric purity verification

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